3-Chloro-N',4-dihydroxybenzene-1-carboximidamide
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Overview
Description
3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is known for its unique structure, which includes a chloro group, two hydroxyl groups, and a carboximidamide group attached to a benzene ring. It is primarily used in research and development due to its versatile chemical properties.
Preparation Methods
The synthesis of 3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide involves several steps. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide can be compared with other similar compounds, such as:
3-Chloro-N’-hydroxybenzenecarboximidamide: This compound has a similar structure but lacks one hydroxyl group, which can affect its chemical properties and reactivity.
4-Amino-N-(3-chloro-4-fluorophenyl)-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide:
The uniqueness of 3-Chloro-N’,4-dihydroxybenzene-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(9)10-12)1-2-6(5)11/h1-3,11-12H,(H2,9,10) |
InChI Key |
IMDCSWSNHHKLIO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Cl)O |
Origin of Product |
United States |
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